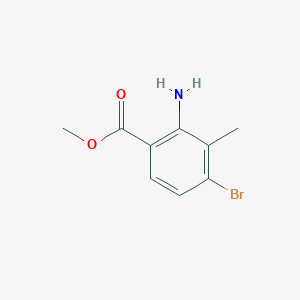

Methyl 2-amino-4-bromo-3-methylbenzoate

Description

Methyl 2-amino-4-bromo-3-methylbenzoate (CAS: 135484-83-2) is a substituted benzoate ester featuring amino (–NH₂), bromo (–Br), and methyl (–CH₃) groups at positions 2, 4, and 3 of the benzene ring, respectively. This compound is primarily utilized in research and development (R&D) as a synthetic intermediate for pharmaceuticals, agrochemicals, and advanced materials . Its structure combines electron-donating (amino, methyl) and electron-withdrawing (bromo) groups, making it a versatile precursor in regioselective reactions, such as cross-coupling or nucleophilic substitution.

Properties

IUPAC Name |

methyl 2-amino-4-bromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCWGRWJOKQCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851045-38-0 | |

| Record name | methyl 2-amino-4-bromo-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-bromo-3-methylbenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-methylbenzoic acid, followed by esterification and subsequent amination. The reaction conditions typically involve the use of bromine or a brominating agent, an esterification catalyst such as sulfuric acid, and an amination reagent like ammonia or an amine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include hydroxylated or alkoxylated derivatives.

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Amine derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-4-bromo-3-methylbenzoate serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern allows for various chemical transformations, making it valuable in creating new compounds with specific properties.

Key Reactions :

- Substitution Reactions : The bromine atom can be replaced with other functional groups, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds used in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with other functional groups |

| Coupling | Formation of biaryl compounds through Suzuki-Miyaura reactions |

| Oxidation/Reduction | Conversion of amino groups to nitro derivatives or primary amines |

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery due to its bioactive properties. Research indicates that derivatives of this compound exhibit activity against various biological targets, including enzymes and receptors relevant to disease mechanisms.

Case Study :

A study demonstrated that modifications of this compound led to the development of novel anti-inflammatory agents, showcasing its potential therapeutic applications in treating chronic inflammatory diseases.

Materials Science

In materials science, this compound is used in the synthesis of high-performance polymers. These polymers are characterized by their resistance to extreme temperatures and mechanical stress, making them suitable for applications in coatings and advanced materials.

Applications :

- High-performance coatings for industrial applications

- Development of materials with enhanced durability and resistance properties

Agrochemicals

The compound acts as an intermediate in producing agrochemicals, including pesticides and herbicides. Its reactivity allows for the synthesis of compounds that can effectively control pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-3-methylbenzoate involves its participation in various chemical reactions to form new chemical bonds. The amino group and bromine atom play crucial roles in nucleophilic aromatic substitution reactions, facilitating the formation of more complex molecules with specific structural and functional properties . These reactions contribute to the compound’s versatility in constructing diverse chemical structures.

Comparison with Similar Compounds

Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7)

- Substituents : Bromo (position 4), methyl (position 3).

- Key Difference: Lacks the amino group at position 2.

- Impact: The absence of the amino group reduces its reactivity in electrophilic aromatic substitution but enhances stability under acidic conditions. This analog is often employed in Suzuki-Miyaura coupling reactions due to its unhindered para-bromo substituent .

Methyl 2-bromo-4-methylbenzoate (CAS: 87808-49-9)

- Substituents : Bromo (position 2), methyl (position 4).

- Key Difference : Bromo and methyl groups are transposed compared to the target compound.

- Impact : Altered steric and electronic effects influence reactivity. For example, the ortho-bromo group may hinder nucleophilic attack, making it less favorable for certain coupling reactions .

Methyl 3-bromo-4-formylbenzoate (CAS: 90484-53-0)

- Substituents : Bromo (position 3), formyl (–CHO, position 4).

- Key Difference: Replaces the amino and methyl groups with formyl and bromo.

- Impact: The formyl group introduces polarity and reactivity toward condensation reactions (e.g., Schiff base formation), diverging from the amino group’s nucleophilic properties .

Methyl 4-bromo-3-formamidobenzoate (Example from Patent Literature)

- Substituents : Bromo (position 4), formamido (–NHC(O)H, position 3).

- Key Difference: Formamido group replaces the methyl and amino groups.

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 2-amino-4-bromo-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 230.06 g/mol

- Functional Groups : The compound features a methyl ester group, an amino group, and a bromine atom attached to a benzene ring, which contribute to its unique chemical properties and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Compounds with similar structures often show effectiveness against various bacterial strains. The presence of the amino group is thought to enhance its interaction with microbial cell membranes, potentially disrupting their integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.

The mechanism of action for this compound involves several chemical reactions facilitated by its functional groups:

- Nucleophilic Aromatic Substitution : The amino group and bromine atom play crucial roles in nucleophilic aromatic substitution reactions, allowing the formation of more complex molecules with specific biological activities.

- Interaction with Biological Targets : The specific biological activities depend on how the compound interacts with various biological targets, necessitating further investigation to elucidate these interactions fully.

Case Studies

- Antimicrobial Activity :

- A study reported that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Activity :

- In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines. For instance, one derivative showed a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

To better understand the position of this compound within its chemical class, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| Methyl 2-amino-5-bromobenzoate | Bromine at the 5-position; similar amino group | High |

| Methyl 2-amino-6-bromobenzoate | Bromine at the 6-position; similar amino group | High |

| Methyl 2,3-diamino-5-bromobenzoate | Two amino groups; bromine at the 5-position | Moderate |

| Methyl 2-amino-5-bromo-3-methylbenzoate | Additional methyl group; similar amino and bromo groups | High |

This table illustrates that compounds with similar functional groups often exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique potential of this compound in medicinal applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-amino-4-bromo-3-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination of a benzoic acid precursor. For example, bromination of 3-methylbenzoic acid derivatives followed by esterification and amino group introduction via nucleophilic substitution or catalytic amination. Key steps include:

- Halogenation : Use N-bromosuccinimide (NBS) or Br₂ in acetic acid under controlled temperature ( ).

- Amination : Employ NH₃ or protected amines in polar aprotic solvents (e.g., DMF) with Pd/C or Cu catalysts ( ).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ( ).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methyl ester, and amino groups). DMSO-d₆ is preferred for amino group solubility ( ).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrNO₂, expected m/z ~272.0) ().

- Elemental Analysis : Validate purity (>98%) and stoichiometry ( ).

Q. How can crystallization challenges for this compound be addressed during purification?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 4°C enhances crystal formation. For persistent issues:

- Use seeding with microcrystals from rapid solvent evaporation.

- Optimize solvent polarity via Hansen solubility parameters ( ).

- Employ X-ray crystallography software (SHELXL, WinGX) to analyze crystal packing and identify lattice mismatches ( ).

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., bromo, amino, methyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-methyl group may hinder Buchwald-Hartwig amination; use bulky ligands (e.g., XPhos) to mitigate steric crowding ( ).

- Electronic Effects : The electron-withdrawing bromo group activates the aromatic ring for electrophilic substitution but deactivates it for Suzuki-Miyaura coupling. DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites ( ).

- Experimental Validation : Compare reaction yields under varying catalyst systems (Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) ( ).

Q. What strategies resolve discrepancies between spectroscopic data and X-ray crystallographic results?

- Methodological Answer :

- Anisotropic Displacement : Use SHELXL to refine thermal ellipsoids and detect disorder in the crystal lattice (e.g., methyl group rotation) ( ).

- Dynamic NMR : Variable-temperature NMR (VT-NMR) to identify conformational flexibility that may explain spectral splitting not observed in static X-ray structures ().

- Complementary Techniques : Pair X-ray data with IR spectroscopy to confirm hydrogen bonding (e.g., amino group interactions) ( ).

Q. How can computational methods predict the compound’s biological activity, and what experimental assays validate these predictions?

- Methodological Answer :

- In Silico Screening : Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) to assess binding affinity ().

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., resorufin-based probes) in microplate readers ( ).

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains (e.g., E. coli ATCC 25922) ( ).

Q. What are the challenges in analyzing tautomeric or protonation states of the amino group under varying pH conditions?

- Methodological Answer :

- pH-Dependent NMR : Titrate D₂O solutions with NaOD/DCl to track chemical shift changes (e.g., NH₂ ↔ NH₃⁺ transitions) ().

- X-ray Photoelectron Spectroscopy (XPS) : Compare N 1s binding energies to distinguish neutral NH₂ from protonated NH₃⁺ ().

- Computational pKa Prediction : Use COSMO-RS or DFT-based methods to estimate amino group pKa ( ).

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical (DFT) predictions and experimental reaction outcomes?

- Methodological Answer :

- Error Source Identification : Check basis set adequacy (e.g., 6-311++G** vs. 6-31G*) and solvent effects in DFT models ( ).

- Experimental Replication : Repeat reactions under inert atmospheres to exclude oxygen/moisture interference ( ).

- Multivariate Analysis : Apply PCA or PLS regression to correlate steric/electronic descriptors with reaction yields ( ).

Biological Activity Assessment

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and therapeutic potential?

- Methodological Answer :

- Cell Viability Assays : MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination ().

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify cytokine modulation (e.g., TNF-α, IL-6) in macrophage cultures ( ).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to track degradation kinetics ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.